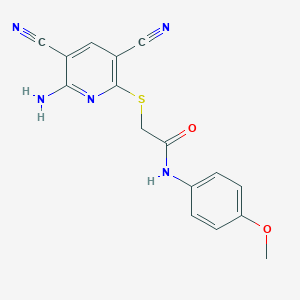![molecular formula C19H12Cl3N3O3S B391855 [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate](/img/structure/B391855.png)
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of multiple functional groups, including trichloro, benzenesulfonic acid, benzotriazol, and methyl phenyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4,5-trichlorobenzene with sulfuric acid to form 2,4,5-trichloro-benzenesulfonic acid. This intermediate is then reacted with 2-benzotriazol-2-yl-4-methyl-phenol in the presence of a suitable esterification agent, such as thionyl chloride or phosphorus oxychloride, to yield the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The trichloro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzotriazol and methyl phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, acids or bases for hydrolysis, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted trichlorobenzenes, while hydrolysis can produce 2-benzotriazol-2-yl-4-methyl-phenol and 2,4,5-trichlorobenzenesulfonic acid .
Wissenschaftliche Forschungsanwendungen
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzotriazol group is known to interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the trichloro and sulfonic acid groups can participate in various biochemical reactions, leading to the modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the trichloro and benzotriazol groups.
2,4,5-Trichlorophenoxyacetic acid: Contains the trichloro groups but differs in the presence of the phenoxyacetic acid moiety.
Benzotriazole: Contains the benzotriazol group but lacks the other functional groups present in the target compound.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C19H12Cl3N3O3S |
|---|---|
Molekulargewicht |
468.7g/mol |
IUPAC-Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C19H12Cl3N3O3S/c1-11-6-7-18(17(8-11)25-23-15-4-2-3-5-16(15)24-25)28-29(26,27)19-10-13(21)12(20)9-14(19)22/h2-10H,1H3 |
InChI-Schlüssel |
VRQPTWFTZICNHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dibromo-4-{[(2,3-dimethylphenyl)imino]methyl}phenyl 3-{4-nitrophenyl}acrylate](/img/structure/B391773.png)
![(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE](/img/structure/B391774.png)
![5-(5-iodo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391777.png)
![1-(4-Bromophenyl)-3-(4-chlorophenyl)benzo[f]quinoline](/img/structure/B391778.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B391779.png)
![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B391780.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B391781.png)
![4-[(2,6-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B391783.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B391787.png)


![3-(4-Chlorophenyl)-1-isobutylbenzo[f]quinoline](/img/structure/B391792.png)

![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B391796.png)
